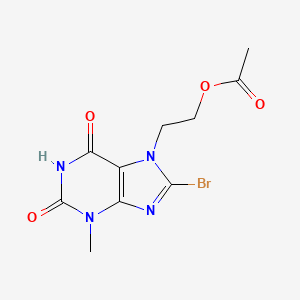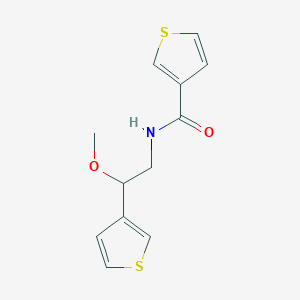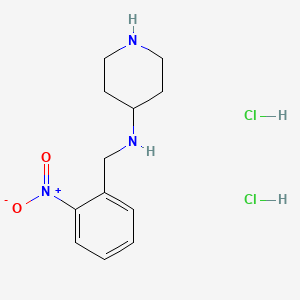
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine is a useful research compound. Its molecular formula is C20H24ClNO and its molecular weight is 329.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry and Catalysis
Research on compounds structurally related to "3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine" focuses on understanding the stereochemistry of ionic reactions and their catalytic applications. For instance, piperidine-catalyzed additions demonstrate the influence of solvent and reaction conditions on product configurations, highlighting the importance of stereochemistry in chemical synthesis and potential catalytic processes (Omar & Basyouni, 1974).
Pharmacological Studies
Compounds like paroxetine hydrochloride, which share a similar phenylpiperidine structure, are extensively studied for their selective serotonin reuptake inhibitor properties. These studies cover physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects, providing a basis for developing treatments for various psychiatric disorders (Germann et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structures of related compounds, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, utilize computational and experimental methods to determine conformations and vibrational spectra. This research aids in the understanding of molecular interactions and stability, relevant for material science and drug design (Taşal et al., 2009).
Synthesis and Reactivity
The synthesis and reactivity of piperidine derivatives, including their roles in catalytic reactions and as intermediates in the production of pharmaceuticals, are key areas of research. These studies provide insight into novel synthetic routes and the reactivity of piperidine-based compounds, important for developing new synthetic methodologies and drug discovery (Kilic et al., 2008).
Antimicrobial and Antiproliferative Activities
Research on benzhydryl-sulfonyl piperidine derivatives shows significant antimicrobial activities against pathogens affecting crops, offering potential agricultural applications. Additionally, analogs of curcumin, such as 3,5-bis(benzylidene)-4-piperidones, demonstrate anti-proliferative properties against cancer cells, indicating their potential in cancer therapy (Vinaya et al., 2009; Lagisetty et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-20-10-8-17(9-11-20)13-22-12-4-7-19(14-22)16-23-15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXOIKXBNSVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)
![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)
![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)
![4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2516673.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)



